3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid, also known as PCP or angel dust, is a dissociative anesthetic drug that was first synthesized in the 1950s. It has been used for both recreational and medicinal purposes, but due to its potential for abuse and adverse effects, it is now a controlled substance in many countries. Despite its controversial history, PCP has been the subject of extensive scientific research, and its unique chemical structure and mechanism of action have led to many potential applications in the fields of medicine and neuroscience.
Mecanismo De Acción
3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid acts as an antagonist of the NMDA receptor, binding to a specific site on the receptor and preventing the binding of glutamate, the primary excitatory neurotransmitter in the brain. This results in a decrease in NMDA receptor activity, leading to a disruption of normal neurotransmission and a dissociative state characterized by altered perception, thought, and emotion.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, this compound has been shown to interact with other neurotransmitter systems, including dopamine, serotonin, and acetylcholine. These interactions can lead to a range of physiological and biochemical effects, including increased heart rate and blood pressure, altered body temperature, and changes in hormone levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several advantages as a research tool, including its ability to induce a dissociative state that can be used to study the neural basis of consciousness and perception. However, its potential for abuse and adverse effects, as well as the complexity of its synthesis, make it difficult to use in large-scale experiments or clinical trials.
Direcciones Futuras
There are many potential future directions for research on 3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives, including the development of new therapeutic agents for neurological and psychiatric disorders, the elucidation of the molecular mechanisms underlying its effects on the brain, and the exploration of its potential as a research tool in fields such as neuroscience and psychology. However, further research is needed to fully understand the complex pharmacology and potential applications of this unique compound.
Métodos De Síntesis
The synthesis of 3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves the reaction of piperidine with cyclohexanone in the presence of an acid catalyst. The resulting product is then treated with phosgene and ammonia to form the final compound. This process is complex and requires specialized equipment and expertise, making it difficult to produce on a large scale.
Aplicaciones Científicas De Investigación
3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has also been used as a research tool to study the function of the NMDA receptor, a key player in the regulation of synaptic plasticity and learning and memory processes.
Propiedades
IUPAC Name |
3-(pyrrolidine-1-carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-12(14-5-1-2-6-14)10-8-3-4-9(7-8)11(10)13(16)17/h8-11H,1-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFMXKNMYTYVQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2C3CCC(C3)C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199955 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.